molecular formula C7H4Br2Cl2 B6164099 2-bromo-5-(bromomethyl)-1,3-dichlorobenzene CAS No. 76283-11-9

2-bromo-5-(bromomethyl)-1,3-dichlorobenzene

Cat. No.: B6164099
CAS No.: 76283-11-9
M. Wt: 318.8
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Description

2-Bromo-5-(bromomethyl)-1,3-dichlorobenzene is an organic compound with the molecular formula C7H4Br2Cl2 It is a halogenated aromatic compound, characterized by the presence of bromine and chlorine atoms attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-5-(bromomethyl)-1,3-dichlorobenzene typically involves the bromination of 1,3-dichlorobenzene. The process can be carried out using bromine in the presence of a catalyst such as iron or aluminum bromide. The reaction conditions often include:

    Temperature: Typically maintained at room temperature to 50°C.

    Solvent: Commonly used solvents include carbon tetrachloride or chloroform.

    Catalyst: Iron or aluminum bromide to facilitate the bromination process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems allows for precise control over reaction conditions, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-5-(bromomethyl)-1,3-dichlorobenzene undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The bromine atoms can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The bromomethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to form 2-bromo-5-methyl-1,3-dichlorobenzene using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium thiolate in polar aprotic solvents (e.g., dimethyl sulfoxide).

    Oxidation: Potassium permanganate in an acidic medium or chromium trioxide in acetic acid.

    Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran.

Major Products

    Nucleophilic Substitution: Formation of substituted benzene derivatives.

    Oxidation: Formation of 2-bromo-5-(carboxymethyl)-1,3-dichlorobenzene.

    Reduction: Formation of 2-bromo-5-methyl-1,3-dichlorobenzene.

Scientific Research Applications

2-Bromo-5-(bromomethyl)-1,3-dichlorobenzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It is also employed in the study of halogenated aromatic compounds and their reactivity.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for the development of pharmaceutical compounds.

    Industry: Utilized in the production of agrochemicals, dyes, and polymers.

Mechanism of Action

The mechanism of action of 2-bromo-5-(bromomethyl)-1,3-dichlorobenzene involves its interaction with various molecular targets. The bromine and chlorine atoms on the benzene ring make it highly reactive towards nucleophiles, allowing it to form covalent bonds with biological molecules. This reactivity can lead to the inhibition of enzyme activity or disruption of cellular processes, contributing to its potential antimicrobial and anticancer effects.

Comparison with Similar Compounds

Similar Compounds

    2-Bromo-5-methylpyridine: Another halogenated aromatic compound with similar reactivity.

    2-Bromo-5-methoxybenzyl bromide: Shares the bromomethyl group but has a methoxy substituent instead of chlorine atoms.

    2-Bromo-5-iodothiophene: Contains both bromine and iodine atoms on a thiophene ring.

Uniqueness

2-Bromo-5-(bromomethyl)-1,3-dichlorobenzene is unique due to the presence of both bromine and chlorine atoms on the benzene ring, which imparts distinct reactivity patterns. This combination of halogens allows for a wide range of chemical transformations, making it a valuable compound in synthetic organic chemistry.

Properties

CAS No.

76283-11-9

Molecular Formula

C7H4Br2Cl2

Molecular Weight

318.8

Purity

95

Origin of Product

United States

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